Chiral Configuration: Definitive S-Enantiomer Identity vs. R-Enantiomer (Sitagliptin Intermediate)
The (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride possesses the S absolute configuration at the β-carbon, whereas the pharmacologically active sitagliptin intermediate carries the R-configuration. Enzymatic resolution studies confirm that the R-enantiomer is the substrate for DPP-4 inhibitor synthesis, with enantiomeric excess (ee) achieved at ≥96% for the R-form, consistent with the S-form being the residual enantiomer after kinetic resolution [1]. Chiral HPLC on a Chiralpak IA column (hexane/isopropanol mobile phase) is employed by commercial suppliers to confirm enantiomeric purity of the S-isomer .
| Evidence Dimension | Absolute configuration and enantiomeric excess |
|---|---|
| Target Compound Data | (S)-configuration; enantiomeric purity confirmed by chiral HPLC (Chiralpak IA, hexane/isopropanol) |
| Comparator Or Baseline | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride; ≥96% ee (Burkholderia cepacia lipase-catalyzed resolution) [1] |
| Quantified Difference | Opposite absolute configuration; target is the S-enantiomer not the biologically active R-form |
| Conditions | Enzymatic resolution: t-BuOMe or i-Pr₂O at 45°C, H₂O (0.5 equiv.) [1]; chiral HPLC: Chiralpak IA column |
Why This Matters
Procurement of the correct enantiomer is essential because only the S-enantiomer serves as the authentic Sitagliptin Impurity 73 reference standard; using the R-enantiomer would generate false-negative impurity detection in quality control.
- [1] Tasnádi G, Forró E, Fülöp F. Improved enzymatic syntheses of valuable β-arylalkyl-β-amino acid enantiomers. Org Biomol Chem. 2010;8(4):793-9. DOI: 10.1039/b920731g. View Source
